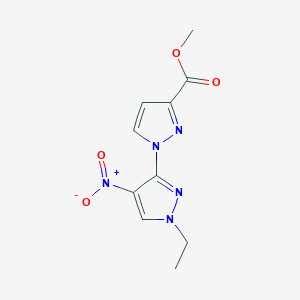![molecular formula C13H9BrClN3OS B2526397 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-38-2](/img/structure/B2526397.png)
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a protein called tankyrase, which is involved in several cellular processes, including telomere maintenance, Wnt signaling, and mitotic spindle assembly.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Complex Synthesis : A study by Binzet et al. (2009) discusses the synthesis and characterization of Ni(II) and Cu(II) complexes of some 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. The study details the process and the properties of the resulting complexes, which could have implications in various chemical applications (Binzet et al., 2009).
Biological Activity
- Antibacterial Activity : Adam et al. (2016) synthesized 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide, which showed antibacterial activity against both gram-positive and gram-negative bacteria. This suggests its potential use in developing new antibacterial agents (Adam et al., 2016).
- Antipathogenic Properties : Limban et al. (2011) studied the antipathogenic activity of new thiourea derivatives, including structures similar to 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide, highlighting their potential as anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Material Science Applications
- Mesoporous Material Synthesis : Ameram and Adam (2019) synthesized a hybrid mesoporous material using a derivative of 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide. This study opens up avenues for using similar compounds in the synthesis of novel materials (Ameram & Adam, 2019).
Propiedades
IUPAC Name |
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRUBFVIONKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)
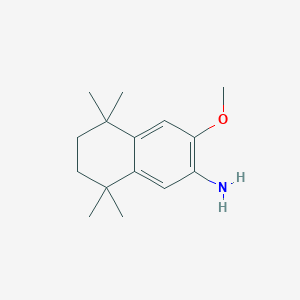
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)
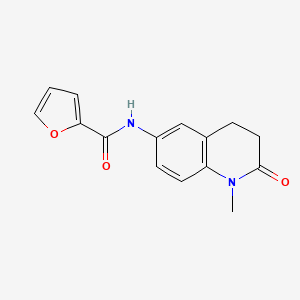


![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)
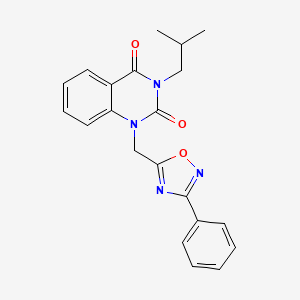

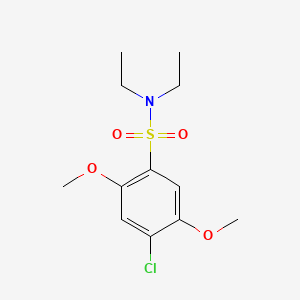

![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)
![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)
